molecular formula C13H17N B14664539 1-(2-Phenylprop-1-en-1-yl)pyrrolidine CAS No. 50888-81-8

1-(2-Phenylprop-1-en-1-yl)pyrrolidine

Cat. No.: B14664539
CAS No.: 50888-81-8
M. Wt: 187.28 g/mol
InChI Key: WRANAUPYVAUXQC-UHFFFAOYSA-N
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Description

1-(2-Phenylprop-1-en-1-yl)pyrrolidine is an organic compound that features a pyrrolidine ring attached to a phenylpropene moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Phenylprop-1-en-1-yl)pyrrolidine typically involves the reaction of pyrrolidine with phenylpropyne under specific conditions. One common method includes the use of a palladium-catalyzed coupling reaction, which facilitates the formation of the carbon-nitrogen bond .

Industrial Production Methods: Industrial production of this compound may involve the continuous flow synthesis method, where reactants are continuously fed into a reactor. This method ensures high yield and purity of the product. The reaction conditions often include elevated temperatures and pressures, along with the use of catalysts to enhance the reaction rate .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Phenylprop-1-en-1-yl)pyrrolidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(2-Phenylprop-1-en-1-yl)pyrrolidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(2-Phenylprop-1-en-1-yl)pyrrolidine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Uniqueness: 1-(2-Phenylprop-1-en-1-yl)pyrrolidine is unique due to its combination of the pyrrolidine ring and phenylpropene moiety, which imparts distinct chemical and biological properties.

Properties

CAS No.

50888-81-8

Molecular Formula

C13H17N

Molecular Weight

187.28 g/mol

IUPAC Name

1-(2-phenylprop-1-enyl)pyrrolidine

InChI

InChI=1S/C13H17N/c1-12(11-14-9-5-6-10-14)13-7-3-2-4-8-13/h2-4,7-8,11H,5-6,9-10H2,1H3

InChI Key

WRANAUPYVAUXQC-UHFFFAOYSA-N

Canonical SMILES

CC(=CN1CCCC1)C2=CC=CC=C2

Origin of Product

United States

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